molecular formula C10H10N2O B116672 (5-Phenylisoxazol-3-yl)methylamine CAS No. 154016-47-4

(5-Phenylisoxazol-3-yl)methylamine

Cat. No. B116672
M. Wt: 174.2 g/mol
InChI Key: GWDSZTSDAULPDO-UHFFFAOYSA-N
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Patent
US07915281B2

Procedure details

2-[(5-Phenylisoxazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione (3.48 g, 11.4 mmol) was treated with hydrazine hydrate (1.35 g, 22.9 mmol) according to the method described in Part E of Example 35 to provide (5-phenylisoxazol-3-yl)methylamine as a pale yellow solid.
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:11][N:10]=[C:9]([CH2:12][N:13]3C(=O)C4C(=CC=CC=4)C3=O)[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.NN>>[C:1]1([C:7]2[O:11][N:10]=[C:9]([CH2:12][NH2:13])[CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(=NO1)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
1.35 g
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=NO1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.